molecular formula C9H4F4 B2953171 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene CAS No. 1823923-07-4

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B2953171
CAS No.: 1823923-07-4
M. Wt: 188.125
InChI Key: VDKRXIZSKMGQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1823923-07-4 . It has a molecular weight of 188.12 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H . This indicates that the compound contains 9 carbon atoms, 4 hydrogen atoms, and 4 fluorine atoms .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Sensing Applications

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene has been utilized in the development of nanoscopic cages with an organometallic backbone that act as sensors for picric acid, a common constituent of many explosives. This application stems from the extended π-conjugation and presence of Pt-ethynyl functionality in the compound, making it luminescent and electron-rich. These properties enable selective sensing of picric acid, potentially at the ppb level, and are especially significant for infield applications due to solid-state quenching of fluorescence upon exposure to picric acid vapor (Samanta & Mukherjee, 2013).

Fluorination Studies

The compound has been studied in the context of electrochemical fluorinations, particularly in the fluorination of toluene and its derivatives. This research highlights the role of this compound in understanding the mechanism of fluorination in aromatic compounds, contributing to the development of more efficient synthetic routes for fluorinated aromatic compounds (Momota et al., 1998).

Polymer Synthesis and Properties

Research into tetraphenylethene-containing diynes, including compounds similar to this compound, has led to the synthesis of hyperbranched polymers. These polymers demonstrate aggregation-induced emission, fluorescence photopatterning, optical limiting, and explosive detection properties. The unreacted triple bonds on the periphery of these polymers allow for cross-linking under UV irradiation, suggesting potential applications in photopatterning and sensing technologies (Hu et al., 2012).

Radioligand Development

3-Fluoro-1-((thiazol-4-yl)ethynyl)benzenes, closely related to this compound, have been used in synthesizing high-affinity metabotropic glutamate subtype 5 receptor ligands. These ligands, labeled with fluorine-18, provide radioligands for molecular imaging of brain receptors in living subjects using positron emission tomography, demonstrating the compound's relevance in neuroscience and medical imaging (Telu et al., 2011).

Liquid-Aromatic Interactions

Studies have explored the mutual solubilities and interactions between ionic liquids and aromatic molecules like this compound. These interactions are significant for understanding the structuration of ionic liquids around aromatic molecules, with implications for solvent design in chemical processes (Dias et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRXIZSKMGQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.